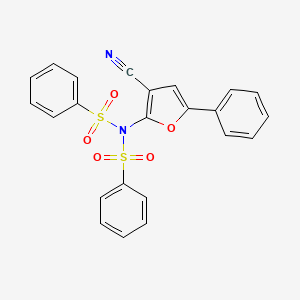
N-(benzenesulfonyl)-N-(3-cyano-5-phenylfuran-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzenesulfonyl)-N-(3-cyano-5-phenylfuran-2-yl)benzenesulfonamide, also known as BCPSB, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Gastroprotective Properties
Ebrotidine, another benzenesulfonamide derivative, combines H2-receptor antagonist properties with cytoprotective actions. Its protective qualities stem from enhancing mucus gel properties and facilitating mucosal repair, making it potent in ulcer treatment (B. Slomiany, J. Piotrowski, A. Slomiany, 1997).
QSAR of Carbonic Anhydrase Inhibitors
A review on the quantitative structure-activity relationships (QSARs) of carbonic anhydrase inhibitors highlights the importance of the electronic properties of the sulfonamide group and its substituents in determining inhibition potency. This demonstrates the critical role of structural variations in medicinal chemistry (Satya P. Gupta, 2003).
Benzene Derivatives and Carcinogenicity
The carcinogenic potential of benzene and its derivatives has been extensively studied. For instance, the evaluation of thiophene analogues of benzidine and 4-aminobiphenyl explored the impact of replacing aromatic rings with isosteric or isoelectronic rings on carcinogenicity, showing the nuanced biological effects of structural modifications (J. Ashby et al., 1978).
Antimicrobial Properties
Cyanobacteria-derived compounds, including those structurally related to benzenesulfonamides, demonstrate a wide spectrum of antimicrobial activities. This indicates the potential of N-(benzenesulfonyl)-N-(3-cyano-5-phenylfuran-2-yl)benzenesulfonamide and similar compounds in developing new antimicrobial agents (S. S. Swain et al., 2017).
Propiedades
IUPAC Name |
N-(benzenesulfonyl)-N-(3-cyano-5-phenylfuran-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S2/c24-17-19-16-22(18-10-4-1-5-11-18)30-23(19)25(31(26,27)20-12-6-2-7-13-20)32(28,29)21-14-8-3-9-15-21/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMMLFYWXLSHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N(S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide](/img/structure/B2631734.png)
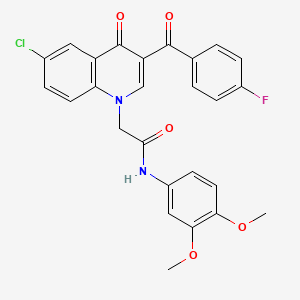
![2-bromo-5-fluoro-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2631737.png)
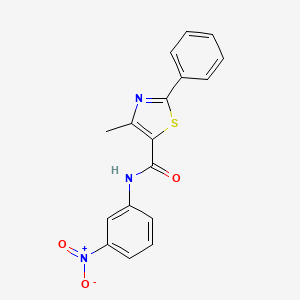
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2631740.png)
![1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2631741.png)
![2-Chloro-N-[1-(2-morpholin-4-ylethyl)-2-oxopiperidin-3-yl]propanamide](/img/structure/B2631742.png)
![Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2631745.png)
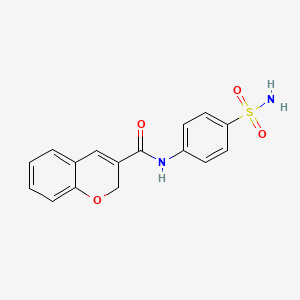
![6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2631747.png)
![2,4,6-Trimethyl-N-[2-(prop-2-enoylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2631749.png)
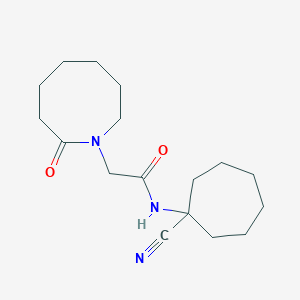
![5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2631753.png)
![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2631755.png)